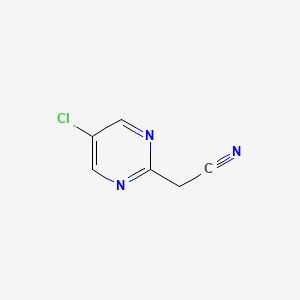

2-(5-Chloropyrimidin-2-yl)acetonitrile

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis. wikipedia.orgtezu.ernet.in Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. wikipedia.org This inherent bio-relevance has inspired chemists to incorporate the pyrimidine motif into a vast number of synthetic molecules with a wide spectrum of biological activities.

The versatility of the pyrimidine scaffold stems from its susceptibility to a variety of chemical transformations, allowing for the introduction of diverse functional groups at different positions of the ring. This modularity enables the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. Consequently, pyrimidine derivatives have been successfully developed as therapeutic agents for a range of diseases.

Overview of Acetonitrile (B52724) Derivatives as Synthetic Intermediates

Acetonitrile and its derivatives are valuable C2 building blocks in organic synthesis. mdpi.comresearchgate.net The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. The presence of the electron-withdrawing nitrile group also activates the adjacent methylene (B1212753) group, making it amenable to deprotonation and subsequent reaction with electrophiles. This reactivity allows for the facile formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

In recent decades, the use of acetonitrile as a reactant has evolved significantly, with modern strategies employing radical intermediates and metal catalysis to achieve novel transformations. mdpi.comntnu.no These advancements have further expanded the synthetic utility of acetonitrile derivatives, solidifying their status as indispensable tools for the construction of complex organic molecules.

Rationale for Focusing on 2-(5-Chloropyrimidin-2-yl)acetonitrile as a Research Target

The compound this compound merges the key features of both pyrimidine and acetonitrile scaffolds, creating a highly functionalized and reactive building block. The chlorine atom at the 5-position of the pyrimidine ring serves as a handle for further functionalization, often through cross-coupling reactions. The acetonitrile moiety provides a reactive site for chain elongation and the introduction of diverse pharmacophores.

This unique combination of reactive sites makes this compound an attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery. For instance, it has been identified as a key intermediate in the synthesis of nerandomilast (B10856306) (BI 1015550), a potent and selective inhibitor of phosphodiesterase type 4 (PDE4) investigated for the treatment of idiopathic pulmonary fibrosis. researchgate.netnih.govnih.gov The strategic placement of the chloro and acetonitrile functionalities allows for the sequential construction of the intricate molecular architecture of such therapeutic candidates.

Historical Context and Evolution of Research on Pyrimidine-Acetonitrile Compounds

The systematic study of pyrimidines dates back to 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgtezu.ernet.in The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in Since then, the field of pyrimidine chemistry has expanded exponentially, with the development of numerous synthetic methodologies to access a vast array of functionalized pyrimidine derivatives. organic-chemistry.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-chloropyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZKBAJLLSRSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 5 Chloropyrimidin 2 Yl Acetonitrile and Its Analogues

Retrosynthetic Analysis of the 2-(5-Chloropyrimidin-2-yl)acetonitrile Molecular Architecture

Retrosynthetic analysis of this compound (Target Molecule 1 ) reveals several logical disconnections to identify potential starting materials. The most direct approach involves disconnecting the C-C bond between the pyrimidine (B1678525) ring and the acetonitrile (B52724) moiety.

Disconnection A (C-C Bond): This disconnection points to a nucleophilic substitution pathway. The pyrimidine ring acts as an electrophile, and the acetonitrile group, in the form of its carbanion (-CH2CN), acts as a nucleophile. This suggests a reaction between a di-substituted pyrimidine, such as 2,5-dichloropyrimidine (B52856) (2 ), and a source of the cyanomethyl anion. The chloro group at the 2-position is a suitable leaving group for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Retron A:

Disconnection B (Ring Formation): A more fundamental disconnection involves breaking down the pyrimidine ring itself. Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing molecule. mdpi.com For the target molecule, this could involve a precursor like malononitrile (B47326) or cyanoacetic acid derivatives reacting with an appropriate amidine, followed by chlorination. However, the direct construction of the substituted ring with the acetonitrile group already attached can be complex. A more common strategy is to construct a functionalized pyrimidine ring first (e.g., a hydroxypyrimidine or aminopyrimidine) and then perform functional group interconversions to install the chloro and acetonitrile groups.

Retron B (Illustrative):

Based on these analyses, the most prevalent and practical synthetic route involves the late-stage introduction of the acetonitrile group onto a pre-formed chlorinated pyrimidine ring via an SNAr reaction.

Precursor Compounds and Building Blocks in Pyrimidine Synthesis

The synthesis of this compound relies on the availability of specific precursor compounds and building blocks that provide the core pyrimidine structure and the cyanomethyl side chain.

Chlorinated pyrimidines are valuable and versatile intermediates in organic synthesis, serving as electrophilic partners in cross-coupling and substitution reactions. researchgate.netthieme.de The chlorine atoms on the π-deficient pyrimidine ring act as excellent leaving groups, facilitating nucleophilic aromatic substitution. wikipedia.org

Several methods exist for the synthesis of chlorinated pyrimidines:

From Hydroxypyrimidines: A common method is the chlorination of the corresponding hydroxypyrimidines (which often exist as the tautomeric pyrimidones) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂). google.comjustia.com For instance, 2,5-dichloropyrimidine could potentially be synthesized from 5-chloro-2-hydroxypyrimidine.

From Amides and Nitriles: More complex syntheses involve reacting imidoyl chlorides with phosgene. google.comgoogleapis.com These imidoyl chlorides can be generated in situ from organic amides or nitriles. google.comgoogleapis.com

Direct Chlorination: While electrophilic aromatic substitution on the electron-deficient pyrimidine ring is difficult, direct chlorination can sometimes be achieved on substituted pyrimidines under specific conditions. wikipedia.org

The reactivity of dichloropyrimidines can be regioselective. For example, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This differential reactivity allows for sequential substitutions. For the synthesis of the target molecule, a precursor like 2,5-dichloropyrimidine would be an ideal starting material.

Table 1: Common Chlorinating Agents for Pyrimidine Synthesis

| Chlorinating Agent | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines | High temperature, often with a tertiary amine base | nih.gov |

| Phosgene (COCl₂) | Hydroxypyrimidines, Amides | Aprotic solvent, catalyst (e.g., quaternary ammonium (B1175870) salt) | google.comjustia.com |

Acetonitrile (CH₃CN) and its derivatives are important building blocks in organic synthesis. The methyl protons of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation by a strong base to form the cyanomethyl anion (-CH₂CN). researchgate.netmdpi.com This anion is a potent carbon nucleophile capable of attacking various electrophiles.

This reactivity makes acetonitrile an effective "C2 synthon" for introducing a –CH₂CN group. In the context of synthesizing nitrile-bearing heterocycles, the cyanomethyl anion can participate in SNAr reactions with halo-substituted heterocycles. nih.gov The anion of 2-aryl acetonitrile derivatives has been shown to react with heteroaryl chlorides in an SNAr fashion. nih.govamanote.com This strategy is directly applicable to the synthesis of this compound from a dichloropyrimidine precursor.

Table 2: Bases Used for Deprotonation of Acetonitrile

| Base | Solvent | Comments |

|---|---|---|

| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base, commonly used. |

| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base, suitable for complete deprotonation at low temperatures. |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Strong base, effective for generating carbanions. |

Aminopyrimidines are fundamental building blocks for constructing more complex heterocyclic systems, including fused pyrimidines like purines and pyridopyrimidines. researchgate.netrsc.org They are typically synthesized through the cyclization and condensation of smaller fragments. The most common method is the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328) or urea (B33335).

While not direct precursors for SNAr reactions to form the target molecule, aminopyrimidines can serve as strategic intermediates:

Conversion to Chloropyrimidines: An amino group on a pyrimidine ring can be converted into a chloro group, for example, via a Sandmeyer-type reaction, although this is less common than for anilines. More frequently, the pyrimidine ring is constructed from precursors that lead to hydroxypyrimidines, which are then chlorinated. nih.gov

Directed Synthesis: The presence of an amino group can direct the regioselectivity of other reactions on the pyrimidine ring before it is eventually replaced or modified.

Cyclization Reactions: Ortho-aminopyrimidine aldehydes or ketones are key precursors for the synthesis of fused pyrimidine systems through reactions involving intramolecular cyclization. researchgate.net For instance, the reaction of 4,5-diaminopyrimidine (B145471) with carboxylic acids leads to purine (B94841) derivatives.

The synthesis of rilpivirine, an HIV drug, involves a key intermediate, 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile, which is synthesized from 2-methylthio-4-pyrimidinone and p-aminobenzonitrile, showcasing the use of pyrimidine precursors in complex molecule synthesis. nih.gov

Established Methodologies for Pyrimidine Acetonitrile Synthesis

The primary method for attaching a cyanomethyl group to an electron-deficient pyrimidine ring is through nucleophilic aromatic substitution.

The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov The positions ortho and para to the ring nitrogens (positions 2, 4, and 6) are particularly electron-deficient and thus susceptible to nucleophilic attack. echemi.comstackexchange.com

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile (e.g., -CH₂CN) attacks an activated carbon atom (e.g., C-2 of 2,5-dichloropyrimidine) bearing a good leaving group (e.g., Cl-). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. echemi.comstackexchange.com

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

For the synthesis of this compound from 2,5-dichloropyrimidine, the cyanomethyl anion would preferentially attack the C-2 position. The presence of two ring nitrogens provides substantial activation for this position, making the reaction feasible under relatively mild conditions with a suitable base to generate the nucleophile.

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | Cl-c1cncc(CC#N)n1 |

| 2,5-Dichloropyrimidine | Cl-c1cncc(Cl)n1 |

| Acetonitrile | CC#N |

| Phosphorus Oxychloride | O=P(Cl)(Cl)Cl |

| Phosgene | O=C(Cl)Cl |

| Sodium Hydride | [Na+].[H-] |

| Lithium Diisopropylamide | [Li+].N(C(C)C)C(C)C |

| 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | N#Cc1ccc(NCc2ncc(Cl)nc2)cc1 |

Cross-Coupling Methodologies for Pyrimidine Functionalization (e.g., Negishi Coupling)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for the functionalization of heterocyclic compounds like pyrimidine. rsc.org This methodology has been successfully applied to the synthesis of various substituted pyrimidines. For instance, a practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh3)4. acs.org This approach allowed for the preparation of the product on a kilogram scale without the need for chromatography. acs.org

The Negishi reaction demonstrates broad applicability in pyrimidine chemistry, enabling the introduction of various substituents. rsc.org It has been used in the synthesis of 5-fluoroalkylated pyrimidine nucleosides, showcasing its utility in creating complex, biologically relevant molecules. nih.gov The reaction's tolerance to a wide range of functional groups makes it a valuable strategy for the late-stage functionalization of the pyrimidine ring. acs.org Researchers have also employed Negishi coupling for the regioselective synthesis of trialkylpyrazines, a related nitrogen-containing heterocycle, highlighting the fine control achievable with this method. rsc.org

Table 1: Examples of Negishi Cross-Coupling in Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Pyridylzinc chloride | 5-Iodo-2-chloropyrimidine | Pd(PPh3)4 | 2-Chloro-5-(pyridin-2-yl)pyrimidine | acs.org |

| Fluoroalkylzinc bromides | 5-Iodo-2'-deoxyuridine derivatives | Palladium catalyst | 5-Fluoroalkyl-2'-deoxypyrimidine nucleosides | nih.gov |

| Pyridine (B92270) zinc organyl | 2,4-Dichloropyrimidine | Pd(PPh3)4 | Pyridinyl-pyrimidine | acs.org |

Multicomponent Reaction Strategies for Pyrimidine-5-carbonitrile Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient and atom-economical route to complex molecules. researchgate.net These strategies are increasingly utilized for the synthesis of pyrimidine-5-carbonitrile derivatives due to their ability to rapidly generate molecular diversity. researchgate.netnih.gov

A common MCR for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netfoliamedica.bg Variations of this reaction have been developed to produce a wide array of substituted pyrimidines. For instance, a one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives has been established using various aromatic aldehydes, malononitrile, and urea/thiourea under solvent-free conditions. nih.govias.ac.in This approach is noted for its simplicity and eco-friendliness. nih.gov

Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported as a sustainable method. figshare.comnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. figshare.comnih.gov

Table 2: Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, β-ketoester, urea/thiourea | Acidic conditions | Dihydropyrimidines | foliamedica.bg |

| Aromatic aldehyde, malononitrile, urea/thiourea | Bone char-nPrN-SO3H, 80 °C, solvent-free | Pyrimidine-5-carbonitrile derivatives | nih.gov |

| Aromatic aldehyde, malononitrile/cyanoacetamide, urea/thiourea | Ammonium chloride, solvent-free | Pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide | ias.ac.in |

| Amidines, up to three alcohols | Iridium-pincer complex | Highly substituted pyrimidines | figshare.comnih.gov |

Cyclization Reactions Involving Carbonyl Compounds and Nitriles

Cyclization reactions are fundamental to the construction of the pyrimidine ring. A notable and economical method involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgresearchgate.net This approach allows for the synthesis of diversely functionalized pyrimidines from readily available starting materials. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the formation of enaminone intermediates. organic-chemistry.org

This strategy is valued for its broad substrate scope and tolerance of many important functional groups. organic-chemistry.orgresearchgate.net It enables the formation of consecutive carbon-carbon and carbon-nitrogen bonds in a single process. researchgate.net Both aromatic and aliphatic ketones and nitriles can be effectively used, leading to high yields of the corresponding pyrimidine products. organic-chemistry.org

Furthermore, transition-metal-free syntheses of pyrimidines have been developed from aromatic ketones, aldehydes, and ammonium salts, offering an environmentally benign alternative. rsc.org

Methodological Advancements and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to more efficient and sustainable methods for the synthesis of pyrimidine derivatives, including this compound. These include the development of novel catalytic systems, the use of energy-efficient techniques, and strategies for achieving high chemo- and regioselectivity.

Catalytic Systems in Pyrimidine Acetonitrile Synthesis (e.g., Palladium, Copper)

Catalysis plays a pivotal role in modern pyrimidine synthesis. Palladium and copper catalysts are extensively used in cross-coupling and cyclization reactions to facilitate the formation of the pyrimidine core and introduce functional groups. mdpi.com

Copper-catalyzed reactions, in particular, have gained prominence for pyrimidine synthesis due to their robustness, milder reaction conditions, and often improved yields compared to classical methods. researchgate.net A copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to a wide range of functionalized pyrimidines. organic-chemistry.orgresearchgate.net This method is tolerant of various functional groups, making it a versatile tool for pyrimidine construction. organic-chemistry.org Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are also considered a powerful strategy for building the pyrimidine ring. mdpi.com

Palladium catalysts are indispensable for cross-coupling reactions such as the Negishi, Suzuki, and Stille couplings, which are used to functionalize the pyrimidine ring. rsc.orgacs.org For example, Pd(PPh3)4 has been effectively used to catalyze the Negishi coupling for the synthesis of substituted pyrimidines. acs.orgacs.org

Microwave Irradiation and Other Energy-Efficient Synthetic Techniques

Microwave-assisted synthesis has emerged as a significant energy-efficient technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comacs.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives. tandfonline.comresearchgate.netbohrium.com

The Biginelli three-component cyclocondensation reaction, a classic method for pyrimidine synthesis, has been adapted for microwave irradiation, resulting in high yields of oxo- and thioxopyrimidines in a fraction of the time required by conventional heating. tandfonline.com Microwave heating has also been utilized in the synthesis of 2-amino-4-arylpyrimidine derivatives, allowing for the rapid displacement of a methylsulfone group with various nucleophiles in excellent yields. acs.org The synthesis of fluoroalkyl pyrimidines has also been achieved efficiently through microwave-assisted cyclization reactions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Biginelli Reaction | Longer reaction times, often requires harsh conditions | Rapid reaction rates (minutes), solvent-free or minimal solvent | tandfonline.com |

| Nucleophilic Substitution | Slower reaction, may require high temperatures for unreactive nucleophiles | Very short reaction times (minutes), high yields | acs.org |

| Cyclization for Fluoroalkyl Pyrimidines | Not specified | Faster and more efficient access | mdpi.com |

| Synthesis of thiazolo[5,4-d]pyrimidines | Not specified | 5 minutes reaction time | researchgate.net |

Chemo- and Regioselective Synthesis of Substituted Pyrimidines

Achieving chemo- and regioselectivity is a critical aspect of synthesizing highly functionalized and structurally defined pyrimidine derivatives. Various strategies have been developed to control the outcome of reactions involving the pyrimidine core.

One approach to achieving regioselectivity is through the use of directing groups or by exploiting the inherent reactivity differences of the positions on the pyrimidine ring. For instance, selective magnesiation using TMPMgCl·LiCl allows for the regio- and chemoselective functionalization of pyrimidines. researchgate.net

In multicomponent reactions, the choice of reactants and catalysts can significantly influence the regioselectivity of the final product. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols demonstrates high regioselectivity, providing access to unsymmetrically substituted pyrimidines. figshare.comnih.gov Similarly, the regioselective synthesis of substituted tetrahydrochromeno[2,3-d]pyrimidin-2-ones has been achieved through the reaction of dihydropyrimidin-2-ones with 1,3-benzenediols. researchgate.net

Chemical Reactivity and Derivatization Pathways of 2 5 Chloropyrimidin 2 Yl Acetonitrile

Reactivity of the Chloropyrimidine Moiety

The pyrimidine (B1678525) ring, being a diazine, is inherently electron-deficient. This characteristic is further amplified by the presence of the electronegative chlorine atom at the C-5 position and the electron-withdrawing acetonitrile (B52724) group at the C-2 position. This electronic profile makes the chloropyrimidine core susceptible to a range of chemical transformations.

Nucleophilic Displacement at C-5 Position of the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyrimidines. However, the position of the halogen atom significantly influences its lability. In the case of 2-(5-Chloropyrimidin-2-yl)acetonitrile, the chlorine atom is situated at the C-5 position. Generally, the reactivity of halogens on the pyrimidine ring towards nucleophilic displacement follows the order C-4 > C-6 > C-2 >> C-5. The C-5 position is the least activated towards nucleophilic attack due to the unfavorable energetics of the corresponding Meisenheimer complex intermediate.

Consequently, direct nucleophilic displacement of the chlorine atom at the C-5 position of this compound is a challenging transformation that typically requires harsh reaction conditions or the use of transition metal catalysis. While specific examples involving this compound are not extensively documented in publicly available literature, related transformations on other 5-halopyrimidines often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds at this position.

| Reaction Type | General Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), boronic acid/ester | 5-Aryl/vinyl-pyrimidin-2-yl)acetonitrile |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (e.g., NaOt-Bu), amine | (5-Amino-pyrimidin-2-yl)acetonitrile |

Reactivity at C-2 and C-4 Positions of the Pyrimidine Ring

While the C-5 position is relatively inert to direct nucleophilic substitution, the C-2 and C-4 positions of the pyrimidine ring are significantly more electrophilic. In this compound, the C-2 position is already substituted with the acetonitrile group. The C-4 and C-6 positions are generally the most susceptible to nucleophilic attack in pyrimidine systems. For instance, in 2,4-dichloropyrimidines further substituted with an electron-withdrawing group at C-5, nucleophilic substitution typically shows a selectivity for the C-4 position. nih.gov

Although this compound lacks a leaving group at the C-4 or C-6 positions, these sites can be activated towards other types of reactions. For example, directed ortho-metalation could potentially functionalize the C-4 or C-6 positions if a suitable directing group were present. However, the acetonitrile group at C-2 is not a strong directing group for this purpose.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic halides. nih.gov This reaction typically involves the treatment of the halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups.

For this compound, a halogen-metal exchange reaction would generate a lithiated pyrimidine at the C-5 position. This highly reactive intermediate could then be trapped with electrophiles to afford a range of 5-substituted pyrimidine derivatives.

Illustrative Pathway for Halogen-Metal Exchange and Quenching:

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Halogen-Metal Exchange | This compound, n-BuLi, THF, -78 °C | 2-(5-Lithiopyrimidin-2-yl)acetonitrile |

| 2. Quenching with Electrophile | Electrophile (e.g., CO2, DMF, R-CHO) | 2-(5-Carboxy/formyl/hydroxyalkyl-pyrimidin-2-yl)acetonitrile |

This method provides a viable alternative to direct nucleophilic substitution for the functionalization of the C-5 position.

Reactivity of the Acetonitrile Group

The acetonitrile moiety in this compound possesses its own distinct reactivity, primarily centered on the acidic α-carbon and the electrophilic nitrile carbon.

α-Carbon Functionalization: Alkylation and Acylation Reactions

The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic due to the electron-withdrawing nature of both the nitrile group and the 2-pyrimidinyl substituent. This allows for the deprotonation of the α-carbon by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or acylating agents, leading to the formation of new carbon-carbon bonds at the α-position. rsc.org

General Scheme for α-Carbon Functionalization:

| Reaction | Reagents | Product |

|---|

| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | 2-(5-Chloropyrimidin-2-yl)-2-alkylacetonitrile | | Acylation | 1. Base (e.g., NaH, LDA) 2. Acylating agent (RCOCl, (RCO)2O) | 2-(5-Chloropyrimidin-2-yl)-3-oxoalkanenitrile |

These reactions provide a straightforward method for elaborating the side chain of this compound.

Transformation of the Nitrile Group (e.g., Hydrolysis to Carboxylic Acids, Amidation)

The nitrile group itself is a versatile functional group that can be converted into a variety of other functionalities. The most common transformations are hydrolysis to a carboxylic acid or an amide. libretexts.orgmasterorganicchemistry.com

Hydrolysis:

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will typically lead to the formation of the corresponding carboxylic acid, 2-(5-Chloropyrimidin-2-yl)acetic acid, and the ammonium (B1175870) salt of the acid used. masterorganicchemistry.com

Basic Hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. The initial product of basic hydrolysis is the carboxylate salt. libretexts.org

Partial hydrolysis to the corresponding amide, 2-(5-Chloropyrimidin-2-yl)acetamide, can sometimes be achieved under milder conditions, for example, by using certain enzymatic methods or controlled acidic or basic hydrolysis. bohrium.com

Amidation:

Direct conversion of the nitrile to an amide can also be accomplished through various synthetic methods, including the Radziszewski reaction (reaction with hydrogen peroxide in an alkaline medium) or by using biocatalytic approaches with nitrile hydratase enzymes. bohrium.comaidic.it

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Full Hydrolysis (Acidic) | H3O+, heat | 2-(5-Chloropyrimidin-2-yl)acetic acid |

| Full Hydrolysis (Basic) | 1. NaOH, H2O, heat 2. H3O+ | 2-(5-Chloropyrimidin-2-yl)acetic acid | | Partial Hydrolysis/Amidation | Mild acidic/basic conditions or specific reagents (e.g., H2O2, NaOH) | 2-(5-Chloropyrimidin-2-yl)acetamide |

These transformations of the nitrile group significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider range of target molecules.

Cyclization Reactions Involving the Nitrile Functionality for Fused Systems

The nitrile group of this compound is a key functional group for the construction of fused heterocyclic systems. Through cyclocondensation reactions with binucleophilic reagents, the nitrile carbon and the adjacent methylene carbon can be incorporated into a newly formed ring. A prominent example of this strategy is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

The reaction of this compound with hydrazine (B178648) or its derivatives is a well-established method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. beilstein-journals.orgresearchgate.net The reaction mechanism is believed to proceed through an initial nucleophilic attack of hydrazine on the pyrimidine ring, followed by an intramolecular cyclization involving the nitrile group. This sequence leads to the formation of a 5-aminopyrazole intermediate which then undergoes a subsequent cyclocondensation to yield the fused bicyclic system. This transformation provides a direct route to compounds such as 7-amino-5-chloropyrazolo[1,5-a]pyrimidine. The reaction conditions can be tuned to favor the formation of the desired fused product. nih.govnih.govnih.gov

Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of related fused isoxazole (B147169) systems, although the pyrazole (B372694) synthesis is more commonly documented for this type of substrate. researchgate.net These cyclization strategies highlight the utility of the nitrile functionality in creating fused five-membered rings onto the pyrimidine core, providing a foundation for further structural elaboration.

Table 1: Synthesis of Fused Systems via Nitrile Cyclization This table presents hypothetical data based on established chemical principles for illustrative purposes, as direct experimental results for this specific reaction were not found in the searched literature.

| Reagent | Product | Fused Ring System |

|---|---|---|

| Hydrazine Hydrate | 7-Amino-5-chloropyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |

Strategic Derivatization for Structural Diversity and Complex Architectures

Strategic derivatization of this compound allows for the generation of a wide array of complex molecules. The presence of the chloro substituent and the active methylene group enables the introduction of diverse functionalities and the construction of annulated or fused heterocyclic systems.

Introduction of Diverse Substituents at Pyrimidine and Acetonitrile Scaffolds

The chemical architecture of this compound allows for the introduction of substituents at two primary locations: the C5-position of the pyrimidine ring via nucleophilic aromatic substitution, and the α-carbon of the acetonitrile moiety due to the acidity of the methylene protons.

Substitution at the Pyrimidine Scaffold: The chlorine atom at the C5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgrsc.orgnih.gov This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, reaction with various primary or secondary amines leads to the formation of 2-(5-(arylamino)pyrimidin-2-yl)acetonitrile derivatives. nih.govresearchgate.netmdpi.com These reactions are typically carried out in the presence of a base to neutralize the HCl generated. This pathway is crucial for creating libraries of compounds with diverse functionalities at the pyrimidine core.

Derivatization of the Acetonitrile Scaffold: The methylene group of the acetonitrile moiety is activated by the adjacent electron-withdrawing pyrimidine ring and the nitrile group, making its protons acidic. This "active methylene" character enables a range of carbon-carbon bond-forming reactions.

One common transformation is the Knoevenagel condensation with aromatic aldehydes. jocpr.comrsc.orgbohrium.com In the presence of a basic catalyst, the acetonitrile derivative acts as a nucleophile, attacking the aldehyde to form an α,β-unsaturated product, 2-(5-chloropyrimidin-2-yl)-3-arylacrylonitrile. mdpi.com

Another powerful method for derivatization involves the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgresearchgate.netscirp.orgmdpi.com This reagent reacts with the active methylene group to form an enamine intermediate, 2-(5-chloropyrimidin-2-yl)-3-(dimethylamino)acrylonitrile. This enamine is a highly versatile building block for the synthesis of more complex heterocyclic systems. researchgate.netscirp.org

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent | Position of Derivatization | Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Aniline | C5 of Pyrimidine | 2-(5-(Phenylamino)pyrimidin-2-yl)acetonitrile |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | C5 of Pyrimidine | 2-(5-Methoxypyrimidin-2-yl)acetonitrile |

| Knoevenagel Condensation | Benzaldehyde | Acetonitrile α-carbon | 2-(5-Chloropyrimidin-2-yl)-3-phenylacrylonitrile |

Formation of Annulated or Fused Heterocyclic Systems Containing Pyrimidine and Acetonitrile Moieties

The derivatized intermediates of this compound, particularly the enamine formed from its reaction with DMF-DMA, are excellent precursors for constructing annulated or fused heterocyclic systems. These reactions often involve a cyclocondensation step where a new ring is built onto the existing pyrimidine framework.

A key strategy involves the reaction of the enamine intermediate, 2-(5-chloropyrimidin-2-yl)-3-(dimethylamino)acrylonitrile, with reagents that can participate in a ring-closing reaction. For example, treatment of this enamine with compounds containing an active methylene group, such as malononitrile (B47326) or cyanoacetamide, in the presence of a base can lead to the formation of a new pyridine (B92270) ring fused to the pyrimidine core. This results in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov The reaction proceeds through a series of Michael addition, cyclization, and elimination steps.

This approach allows for the creation of complex tricyclic systems where the original pyrimidine and acetonitrile moieties are incorporated into a larger, annulated structure. The substituents on the newly formed ring can be varied depending on the choice of the cyclization partner, further contributing to the structural diversity of the resulting compounds. The development of such fused systems is of significant interest in medicinal chemistry. nih.gov

Table 3: Annulated Systems from this compound Derivatives This table presents hypothetical data based on established chemical principles for illustrative purposes, as direct experimental results for this specific reaction were not found in the searched literature.

| Starting Material | Reagent | Fused System | Product Example |

|---|---|---|---|

| 2-(5-Chloropyrimidin-2-yl)-3-(dimethylamino)acrylonitrile | Malononitrile | Pyrido[2,3-d]pyrimidine | 6-Amino-4-chloro-2-cyanopyrido[2,3-d]pyrimidine |

| 2-(5-Chloropyrimidin-2-yl)-3-(dimethylamino)acrylonitrile | Ethyl Cyanoacetate | Pyrido[2,3-d]pyrimidine | 4-Chloro-6-hydroxy-2-cyanopyrido[2,3-d]pyrimidine |

Advanced Spectroscopic and Analytical Characterization of 2 5 Chloropyrimidin 2 Yl Acetonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 2-(5-Chloropyrimidin-2-yl)acetonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the different types of protons. The protons of the methylene (B1212753) (-CH₂-) group adjacent to the nitrile would appear as a singlet, while the two protons on the pyrimidine (B1678525) ring, being chemically non-equivalent, would appear as two singlets or a pair of doublets if coupling occurs.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals are anticipated for the methylene carbon, the nitrile carbon, and the four unique carbons of the 5-chloropyrimidine (B107214) ring. The chemical shifts of these carbons are influenced by their immediate electronic environment, including the effects of the electronegative chlorine atom and nitrogen atoms in the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

A key diagnostic peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the IR spectrum around 2250 cm⁻¹. The pyrimidine ring exhibits a series of characteristic bands corresponding to C=C and C=N stretching vibrations, as well as in-plane and out-of-plane ring bending modes. The C-Cl stretching vibration is also a notable feature, typically observed in the fingerprint region of the spectrum.

Interactive Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2260 - 2240 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C=N (Ring) | Stretch | 1600 - 1500 | Medium to Strong |

| C=C (Ring) | Stretch | 1500 - 1400 | Medium to Strong |

| C-Cl | Stretch | 850 - 550 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₄ClN₃, corresponding to a monoisotopic mass of approximately 153.01 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 153. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 155 with about one-third the intensity of the M⁺ peak is expected. Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), leading to a fragment at m/z 118, or the loss of hydrogen cyanide (HCN) from the acetonitrile (B52724) moiety.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring in this compound contains π electrons and non-bonding electrons (on the nitrogen atoms), which can be excited by UV radiation. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. Typically, pyrimidine derivatives exhibit strong absorption bands in the UV region, often below 300 nm. The exact position of the maximum absorbance (λmax) is influenced by the substituents on the ring, such as the chloro and acetonitirile groups, as well as the solvent used for the analysis.

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed for this type of compound. researchgate.net This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, commonly a mixture of acetonitrile and water or methanol (B129727) and water. researchgate.net

Detection is usually performed with a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By analyzing the chromatogram, the area of the peak corresponding to this compound can be compared to the total area of all peaks to determine its purity. The method can be validated for linearity, accuracy, and precision for quantitative applications. nih.gov

Interactive Table: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set near the λmax of the compound (e.g., ~260 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. nih.gov Its simplicity, speed, and low cost make it an indispensable tool in synthetic chemistry for qualitatively assessing the presence of starting materials, intermediates, and products. nih.govresearchgate.net In the synthesis involving this compound, TLC is employed to track the conversion of reactants to the desired product, helping to determine the reaction's endpoint and identify the formation of any significant byproducts.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid stationary phase (commonly silica (B1680970) gel) coated on a supportive backing like glass or aluminum. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation allows for the visualization of distinct spots corresponding to different compounds.

For a hypothetical reaction producing this compound, a TLC analysis would typically show the spot corresponding to the starting material diminishing in intensity over time, while a new spot for the product appears and intensifies. The Retention Factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system. By comparing the R_f values of spots from the reaction mixture to those of pure reference standards, chemists can confidently identify the components. Visualization is often achieved under UV light, especially for UV-active compounds like pyrimidine derivatives, or by using chemical staining agents. nih.gov

Table 1: Illustrative TLC Monitoring Data for a Synthesis Reaction This interactive table provides a hypothetical representation of TLC data for a reaction forming this compound. The mobile phase used is a 7:3 mixture of Hexane and Ethyl Acetate.

| Time Point | Starting Material Spot (R_f ≈ 0.65) | Product Spot (R_f ≈ 0.40) | Observations |

| 0 hr | High Intensity | Not Visible | Reaction initiated. Only starting material is present. |

| 1 hr | Medium Intensity | Low Intensity | Product formation has begun. Starting material is being consumed. |

| 2 hr | Low Intensity | High Intensity | Significant conversion to product has occurred. |

| 3 hr | Not Visible | High Intensity | Reaction is complete. Starting material is fully consumed. |

Crystallographic and Microscopic Techniques for Solid-State Characterization

The solid-state properties of a chemical compound, including its crystal structure and particle morphology, are critical to its physical and chemical behavior. Techniques like X-ray diffraction and electron microscopy provide invaluable insights into these characteristics.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This powerful analytical technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform SC-XRD, a high-quality single crystal of the compound is required. This crystal is mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. researchgate.net

By analyzing the positions and intensities of these diffracted spots, crystallographers can construct an electron density map of the molecule and, from that, a complete model of the crystal structure. mdpi.com The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the arrangement of molecules within the unit cell (crystal packing), and details about intermolecular interactions such as hydrogen bonding. While specific SC-XRD data for this compound is not detailed in publicly available literature, the technique would yield precise parameters as illustrated in the representative table below.

Table 2: Representative Crystallographic Data Obtainable from SC-XRD Analysis This table outlines the typical parameters determined from a single crystal X-ray diffraction experiment. The values are hypothetical and serve to illustrate the type of data generated.

| Parameter | Description | Illustrative Value |

| Chemical Formula | The elemental composition of the compound. | C₇H₄ClN₃ |

| Formula Weight | The mass of one mole of the compound. | 165.58 g/mol |

| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å; α = 90°, β = 105°, γ = 90° |

| Volume | The volume of the unit cell. | 762 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.445 g/cm³ |

Electron Microscopy (SEM, TEM) for Morphological Studies of Crystalline Forms

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology of solid materials at high magnification. mdpi.com Unlike SC-XRD, which provides atomic-level structural information, electron microscopy reveals the external shape, size, surface topography, and sometimes the internal structure of crystalline particles. nih.gov

Scanning Electron Microscopy (SEM) operates by scanning a focused beam of electrons over the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals that are collected to form an image. SEM is particularly useful for visualizing the three-dimensional shape and surface features of crystals, providing information on crystal habit (the characteristic external shape) and the size distribution of a powder sample.

Transmission Electron Microscopy (TEM) involves passing a high-energy beam of electrons through an ultra-thin slice of the sample. mdpi.com The electrons are transmitted, scattered, or absorbed depending on the density and composition of the material. TEM offers significantly higher resolution than SEM and can reveal internal features of the crystals, such as defects or dislocations in the crystal lattice. mdpi.com For chemical compounds, TEM can be used to study the nanoscale morphology and confirm the crystallinity of the material.

Table 3: Summary of Morphological Data from Electron Microscopy This table provides a hypothetical summary of observations that could be made for crystalline this compound using SEM and TEM.

| Technique | Information Obtained | Hypothetical Observations for Crystalline Sample |

| SEM | Particle shape, size distribution, surface topography. | Well-defined, prismatic (needle-like) crystals. Average particle size of 50-100 micrometers. Smooth crystal faces with some evidence of step-growth features. |

| TEM | Internal structure, nanoscale morphology, crystallinity. | High degree of crystallinity confirmed by electron diffraction patterns. Images reveal sharp edges and uniform lattice fringes, indicating a well-ordered internal structure. |

Theoretical and Computational Investigations of 2 5 Chloropyrimidin 2 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods can predict a wide range of properties, from molecular geometry to reactivity patterns.

Density Functional Theory (DFT) Studies: Optimization and Energy Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical DFT study of 2-(5-Chloropyrimidin-2-yl)acetonitrile would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the molecule's energy, providing key information about bond lengths, bond angles, and dihedral angles.

Following optimization, an energy analysis would yield thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy. These values are crucial for assessing the molecule's stability and its potential to participate in chemical reactions. Without specific published research, a data table of these properties cannot be compiled.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis for this compound would map the distribution of these orbitals and calculate the energy gap, providing insights into its kinetic stability and reactivity towards other chemical species.

Interactive Data Table: Illustrative Frontier Molecular Orbital Parameters Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map of this compound would identify the most likely sites for chemical reactions to occur.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. This correlation between theoretical and experimental data helps to confirm the molecule's structure. For this compound, these calculations would provide a theoretical vibrational spectrum that could be compared with experimental measurements to validate its synthesized structure.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a molecule's lowest-energy state, conformational analysis and molecular dynamics (MD) simulations explore the full range of shapes a molecule can adopt and how it behaves over time.

Conformational analysis of this compound would involve identifying all stable conformers and the energy barriers between them. This is particularly important for molecules with rotatable bonds. MD simulations would provide a dynamic picture of the molecule's behavior in a simulated environment (such as in a solvent), showing how it moves, flexes, and interacts with its surroundings. This information is critical for understanding how the molecule might behave in a biological system or in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine-Acetonitrile Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For pyrimidine-acetonitrile analogues and related pyrimidine (B1678525) derivatives, QSAR serves as a crucial tool in drug discovery, offering predictive insights that guide the synthesis of more potent and selective therapeutic agents. nih.govresearchgate.net By quantifying the relationship between molecular features (descriptors) and a compound's activity, QSAR models can forecast the efficacy of novel, unsynthesized molecules, thereby streamlining the drug development process. jocpr.com

Data-Driven Machine Learning Approaches in QSAR Development

The development of robust QSAR models heavily relies on data-driven machine learning (ML) algorithms. These techniques can unravel complex, non-linear relationships between molecular structures and their biological functions that may not be apparent through simpler statistical methods. nih.gov Various ML approaches have been successfully applied to model the activity of pyrimidine derivatives.

Common Machine Learning Algorithms in QSAR:

Multiple Linear Regression (MLR): This is one of the more straightforward methods used to create a linear equation that relates various molecular descriptors to the biological activity. While effective for datasets with clear linear correlations, it may not capture the intricate relationships present in more complex biological systems. nih.gov

Artificial Neural Networks (ANN): ANNs are brain-inspired systems designed to recognize complex patterns in data. nih.gov They consist of interconnected layers of nodes ('neurons') that process information, making them powerful tools for modeling the often complex and non-linear structure-activity relationships of pyrimidine compounds. researchgate.net

Support Vector Machines (SVM): SVM is a classification and regression algorithm that works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value. It is particularly useful for handling high-dimensional data.

Random Forest (RF): This is an ensemble learning method that constructs multiple decision trees during training. The final prediction is made by averaging the predictions of the individual trees, which generally results in higher accuracy and helps to avoid overfitting.

Gradient Boosting Machines (GBM): Like RF, gradient boosting is an ensemble technique. It builds models sequentially, with each new model correcting the errors of its predecessor, leading to highly predictive models.

The performance of these models is rigorously evaluated using statistical metrics. A study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superior predictive power of non-linear methods like ANN over traditional linear methods like MLR. nih.gov The robustness and predictive capability of a QSAR model are typically assessed through internal and external validation techniques. journalwjbphs.com

Table 1: Performance of Different Machine Learning Models in QSAR Studies of Pyrimidine Derivatives

| Model Type | Biological Target | R² (Coefficient of Determination) | Q² (Cross-Validated R²) | pred_r² (External Validation R²) | Reference |

|---|---|---|---|---|---|

| MLR | VEGFR-2 Inhibitors | 0.889 | - | - | nih.gov |

| ANN | VEGFR-2 Inhibitors | 0.998 | 0.910 | - | nih.gov |

| GQSAR | Antiviral Activity | 0.923 | 0.783 | 0.712 | journalwjbphs.com |

| GQSAR | Antimalarial Activity | 0.897 | 0.761 | 0.685 | journalwjbphs.com |

This table is generated based on data from multiple sources. R², Q², and pred_r² are key statistical parameters indicating the model's goodness of fit, internal robustness, and external predictive power, respectively.

Correlation of Molecular Descriptors with Biological Activity Profiles

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov These descriptors are categorized based on their dimensionality (1D, 2D, 3D, etc.) and the type of information they represent, such as electronic, steric, hydrophobic, or topological properties. The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.gov

For pyrimidine derivatives, various studies have identified key descriptors that correlate with specific biological activities, such as anticancer, antiviral, and antimalarial properties. journalwjbphs.comnih.govnih.gov

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moments and the energies of frontier molecular orbitals (HOMO and LUMO). The electrophilicity index, for instance, has been shown to be a significant predictor of toxicity. mdpi.com E-State indices, which relate to the electronic character of atoms, have also been found to influence the antimalarial and antiviral activities of pyrimidine compounds. journalwjbphs.com

Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the octanol-water partition coefficient), is a crucial factor in drug absorption and distribution. Studies on antiviral pyrimidine derivatives have indicated that compounds with lower LogP values tend to exhibit higher activity. journalwjbphs.comnih.gov

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of a molecule. Molecular weight, molecular volume, and polarizability have been identified as important factors in the activity of various pyrimidine series. journalwjbphs.com For example, a Group-Based QSAR (GQSAR) study on antiviral pyrimidines found that the polarizability at a specific substitution site (R3) was a key contributor to the model. journalwjbphs.com

Quantum Mechanical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of a molecule. They are often used to understand the reactivity and interaction capabilities of compounds.

The correlation between these descriptors and the biological endpoint allows researchers to understand the structural requirements for a desired activity. For instance, a GQSAR model for anticancer pyrimidine derivatives highlighted the importance of SlogP and valence connectivity descriptors, suggesting that both lipophilicity and molecular structure play a significant role. journalwjbphs.com

Table 2: Examples of Molecular Descriptors and Their Influence on the Biological Activity of Pyrimidine Analogues

| Descriptor Type | Descriptor Example | Biological Activity Influenced | Nature of Correlation | Reference |

|---|---|---|---|---|

| Hydrophobic | SLogP (Logarithm of Partition Coefficient) | Anticancer, Antiviral | Varies with substitution position | journalwjbphs.com |

| Electronic | R2_EState (Electrotopological State Index at R2) | Antiviral | Positive correlation | journalwjbphs.com |

| Steric | R3_Polarizability (Polarizability at R3) | Antiviral | Positive correlation | journalwjbphs.com |

| Electronic | Electrophilicity Index (ω) | Toxicity | Positive correlation | mdpi.com |

| Hydrophobic | logP(o/w) | Antiviral (VSV) | Negative correlation (higher activity with smaller values) | nih.gov |

This table synthesizes findings from various QSAR studies on pyrimidine derivatives, illustrating how different molecular properties can be quantitatively linked to biological outcomes.

Synthetic Utility of 2 5 Chloropyrimidin 2 Yl Acetonitrile in Medicinal Chemistry Research

Function as a Privileged Scaffold and Versatile Building Block in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govmdpi.comnih.gov The pyrimidine (B1678525) ring system is widely recognized as such a scaffold, forming the core of numerous approved drugs with a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory agents. juniperpublishers.comresearchgate.netnih.govnih.gov The versatility of the pyrimidine scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems like the phenyl ring, often improving pharmacokinetic properties. mdpi.com

2-(5-Chloropyrimidin-2-yl)acetonitrile embodies the characteristics of a versatile building block for several key reasons:

Reactive Sites: The molecule possesses multiple reactive sites amenable to chemical modification. The chlorine atom at the 5-position and the activated methylene (B1212753) group of the acetonitrile (B52724) moiety can participate in a variety of chemical transformations.

Synthetic Accessibility: The pyrimidine skeleton can be readily modified at its 2, 4, 5, and 6 positions, allowing for the generation of extensive structural diversity from a single core structure. mdpi.com

Proven Pharmacophore: The pyrimidine core is a known pharmacophore that mimics the adenine (B156593) fragment of ATP, making it particularly suitable for targeting protein kinases, a major class of drug targets. pharmablock.com

The strategic placement of the chloro and acetonitrile groups on the pyrimidine ring makes this compound an ideal precursor for creating more complex molecules. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, while the acetonitrile group can be hydrolyzed, reduced, or used in cyclization reactions to build fused ring systems. This synthetic flexibility allows medicinal chemists to systematically explore the chemical space around the pyrimidine core to identify novel bioactive compounds.

Preclinical Structure-Activity Relationship (SAR) Studies of Pyrimidine Acetonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For derivatives of this compound, SAR studies focus on understanding how modifications to the pyrimidine nucleus correlate with changes in potency and selectivity.

Impact of Substituents on Pyrimidine Nucleus on Biological Profiles

The biological profile of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core ring. nih.gov Research has consistently shown that even minor changes, such as the addition or relocation of a functional group, can dramatically alter a compound's therapeutic effects, including its antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

For example, in a series of pyrimidine diamine derivatives evaluated as cholinesterase inhibitors, the introduction of a halogen atom (chloro or fluoro) in the para position of a phenyl ring substituent caused a significant reduction in inhibitory potency against the enzyme EeAChE. nih.govacs.org Conversely, replacing the phenyl ring with other groups like 2-methoxyphenyl or indole (B1671886) only moderately reduced the inhibitory activity, demonstrating the nuanced effects of substituent choice. nih.govacs.org This highlights that the electronic and steric properties of substituents on the pyrimidine scaffold are critical determinants of the resulting compound's biological function.

Correlation of Structural Modifications with Target Selectivity and Potency (e.g., enzyme inhibition)

SAR studies are crucial for optimizing a lead compound's potency and its selectivity for a specific biological target, thereby minimizing off-target effects. By systematically modifying a pyrimidine scaffold and measuring the resulting changes in enzyme inhibition (often expressed as IC₅₀ values), researchers can build a detailed map of the pharmacophore.

In one study focused on developing dual inhibitors for cholinesterase and Aβ-aggregation, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated. The SAR analysis revealed that both steric and electronic properties at the C-2 and C-4 positions of the pyrimidine ring heavily influenced inhibitory activity and selectivity. For instance, compound 9a with a pyrrolidin-1-yl group at the C-2 position was the most potent AChE inhibitor (IC₅₀ = 5.5 μM), while compound 9e with a 4-methylpiperidin-1-yl group at the same position was the most potent and selective BuChE inhibitor (IC₅₀ = 2.2 μM). nih.gov

Another study investigating pyrimidine derivatives as inhibitors of glutathione (B108866) reductase (GR) found that the presence and position of amino and chloro groups were key to inhibitory efficacy. While the parent pyrimidine molecule had an IC₅₀ value of 0.968 μM, the addition of amino and chloro groups in compounds like 4-amino-2-chloropyrimidine (B189420) and 4-amino-6-chloropyrimidine (B18116) increased potency nearly threefold (IC₅₀ values of 0.377 μM and 0.374 μM, respectively). juniperpublishers.comjuniperpublishers.com This demonstrates a clear correlation between specific substitution patterns and enhanced enzyme inhibition.

| Compound | Target Enzyme | Substituents on Pyrimidine Core | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 9a | AChE | C-2: pyrrolidin-1-yl; C-4: N-(naphth-1-ylmethyl)amino | 5.5 μM | nih.gov |

| 9e | BuChE | C-2: 4-methylpiperidin-1-yl; C-4: N-(naphth-1-ylmethyl)amino | 2.2 μM | nih.gov |

| Pyrimidine (parent) | Glutathione Reductase | Unsubstituted | 0.968 μM | juniperpublishers.comjuniperpublishers.com |

| 4-amino-2-chloropyrimidine | Glutathione Reductase | C-2: Chloro; C-4: Amino | 0.377 μM | juniperpublishers.comjuniperpublishers.com |

| 4-amino-6-chloropyrimidine | Glutathione Reductase | C-4: Amino; C-6: Chloro | 0.374 μM | juniperpublishers.comjuniperpublishers.com |

Design and Synthesis of Novel Pyrimidine-Based Compounds for Biological Evaluation

The design of new therapeutic agents often involves innovative strategies to explore novel chemical space and optimize the properties of existing lead compounds. Building blocks like this compound are central to these efforts, enabling the application of modern medicinal chemistry techniques.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold, aiming to discover new compounds with improved properties or novel intellectual property. tmu.edu.twnih.gov For a pyrimidine-based compound, this could involve replacing the pyrimidine ring with another heterocycle while retaining the key side chains responsible for biological activity. For example, a scaffold hopping approach was successfully used to convert 2-aminoimidazole-based biofilm inhibitors into novel 2-aminopyrimidine (B69317) analogs with potent activity against MRSA. nih.gov In another instance, the thiophene (B33073) ring of a thienopyrimidinone inhibitor was replaced with other rings to generate novel quinazolinone derivatives. unica.it

Bioisosteric replacement is a related strategy where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This is often done to enhance potency, improve metabolic stability, or reduce toxicity. acs.org The pyrimidine ring itself is often used as a bioisostere for a phenyl ring. mdpi.com Furthermore, substituents on the pyrimidine ring can be replaced. For example, a hydroxyl group might be replaced by a fluorine atom to block metabolic oxidation, or an amide bond could be replaced with a 1,2,4-triazole (B32235) to improve metabolic stability while maintaining key hydrogen bonding interactions. cambridgemedchemconsulting.comacs.org

Focused Library Synthesis for High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" against a biological target. nih.gov Rather than screening vast, random collections, a more efficient approach is to create a "focused library"—a smaller, more targeted collection of compounds designed with some prior knowledge of the target. pharm.ai

This compound is an excellent starting material for constructing such focused libraries. Its defined structure and reactive handles allow for the systematic and parallel synthesis of a large number of derivatives. nih.gov By reacting the chloro group with a diverse set of amines and the acetonitrile group with various reagents, a library of compounds with controlled structural variations can be generated. This approach enables a thorough exploration of the SAR around the pyrimidine scaffold, increasing the probability of discovering potent and selective modulators for a specific target family, such as protein kinases or proteases.

Strategic Integration into Complex Molecular Architectures for Pharmacological Innovation

The chemical scaffold provided by this compound serves as a crucial starting point for the construction of intricate molecules designed for high-value pharmacological applications. Its strategic importance lies in the reactive potential of its functional groups—the cyano moiety and the chloro substituent—which allow for its deliberate and versatile incorporation into larger, more complex molecular frameworks. This pyrimidine derivative is particularly significant in the development of kinase inhibitors, a class of drugs central to modern oncology and immunology. ed.ac.uk

Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The pyrimidine ring is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases. The specific substitution pattern of this compound offers medicinal chemists a powerful tool for building molecules with high affinity and selectivity for specific kinase targets.

The integration of this building block into advanced drug candidates often involves sequential, site-selective reactions. The acetonitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to build new ring systems. Simultaneously, the chlorine atom at the C5 position can be substituted via nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce diverse aryl or heteroaryl substituents. This dual functionality allows for the systematic exploration of chemical space around the pyrimidine core to optimize pharmacological properties.

A prominent area where such scaffolds are utilized is in the design of inhibitors for Bruton's tyrosine kinase (Btk), a clinically validated target for B-cell malignancies. nih.gov Researchers have developed potent 2,5-diaminopyrimidine-based covalent inhibitors of Btk. nih.gov In these architectures, the core pyrimidine ring, analogous to that in this compound, serves as the central anchor for positioning a Michael acceptor group to form a covalent bond with a cysteine residue in the Btk active site, leading to irreversible inhibition.

Similarly, the phosphoinositide 3-kinase (PI3K) pathway, which is frequently overactivated in human cancers, has been successfully targeted by molecules built upon pyrimidine frameworks. frontiersin.org For instance, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed as potent PI3K inhibitors. While not directly synthesized from this compound, these compounds underscore the strategic value of the cyanopyrimidine core in achieving high inhibitory potency against this important cancer target. frontiersin.org

The following table summarizes examples of complex molecular classes where the strategic integration of a substituted pyrimidine core, akin to this compound, is fundamental to their mechanism of action and therapeutic potential.

| Therapeutic Target Class | Example Target | Resulting Molecular Architecture | Strategic Role of the Pyrimidine Core | Reference |

|---|---|---|---|---|